N-cis-octadec-9Z-enoyl-L-Homoserine lactone

Description

Chemical Classification and Nomenclature

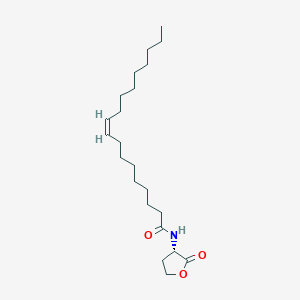

This compound belongs to the chemical class of N-acyl homoserine lactones, which are signaling molecules involved in bacterial quorum sensing systems. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as (Z)-N-[(3S)-2-oxooxolan-3-yl]octadec-9-enamide, reflecting its precise stereochemical configuration. The molecule carries the Chemical Abstracts Service registry number 1400974-23-3 and possesses a molecular formula of C22H39NO3 with a molecular weight of 365.5 grams per mole.

The structural nomenclature reveals several key features of this compound. The designation "cis-octadec-9Z-enoyl" indicates an 18-carbon fatty acid chain with a cis double bond located at the ninth carbon position. The "L-Homoserine lactone" portion refers to the homoserine lactone ring structure that is characteristic of all acyl homoserine lactone signaling molecules. Alternative nomenclature systems refer to this compound as oleoyl-Homoserine lactone, N-(2-oxotetrahydrofuran-3S-yl) oleamide, or simply C18:1-delta-9-cis-Homoserine lactone.

The compound exhibits distinct structural characteristics that define its classification within the broader acyl homoserine lactone family. These molecules typically consist of a homoserine lactone ring linked through an amide bond to an acyl side chain, with variations in chain length, substitution patterns, and degrees of unsaturation conferring signal specificity. The acyl side chains generally range from 4 to 18 carbons, with this compound representing one of the longer-chain variants within this class.

Historical Context and Discovery

The historical development of understanding acyl homoserine lactone signaling began with the discovery of the first acyl homoserine lactone, N-3-(oxo-hexanoyl)-homoserine lactone, which was identified as the natural inducer of bioluminescence in the bacterium Vibrio fischeri. This groundbreaking discovery established the foundation for understanding bacterial quorum sensing mechanisms and paved the way for the identification of numerous other acyl homoserine lactone variants, including this compound.

The first acyl homoserine lactone-based quorum sensing system was discovered in the bioluminescent marine bacterium Vibrio fischeri, where researchers observed light production at high cellular densities but not at low densities. This observation led to the identification of the quorum sensing circuit composed of the autoinducer N-3-oxohexanoylhomoserine lactone and the LuxI and LuxR proteins. The discovery established the basic paradigm for acyl homoserine lactone-mediated signaling, with proteins involved in subsequent acyl homoserine lactone-based quorum sensing systems being termed LuxI-type synthases and LuxR-type receptors.

Research into longer-chain acyl homoserine lactones, including this compound, emerged as scientists recognized the diversity of these signaling molecules across different bacterial species. The compound has been identified in various marine bacterial strains, particularly within the Roseobacter clade, where octadecenoylhomoserine lactone and similar long-chain variants were found to be among the most common compounds produced. This discovery highlighted the prevalence of long-chain acyl homoserine lactones in marine bacterial communities and their potential ecological significance.

The development of sophisticated analytical techniques, particularly liquid chromatography coupled with mass spectrometry, has enabled researchers to identify and characterize previously unknown acyl homoserine lactone variants. These advances have revealed that many Gram-negative bacteria produce a larger number of acyl homoserine lactones than previously reported, including long-chain variants such as this compound.

Significance in Bacterial Communication Systems

This compound plays a crucial role in bacterial communication systems through its function as a quorum sensing autoinducer. Quorum sensing represents a regulatory process used by bacteria for controlling gene expression in response to increasing cell density, manifesting itself through various phenotypes including biofilm formation and virulence factor production. The coordinated gene expression is achieved through the production, release, and detection of small diffusible signal molecules such as acyl homoserine lactones.

The compound functions as a signaling molecule in strains of Sinorhizobium meliloti, where it participates in population density-dependent gene regulation. Research has demonstrated that this compound can activate human TRPV1 and TRPA1 receptors, suggesting that bacterial quorum sensing molecules may have direct effects on eukaryotic cells. This finding indicates potential interkingdom signaling capabilities, where bacterial communication molecules can influence host cell responses.

Studies investigating the biological activity of this compound have revealed its function as a potent inhibitor of AhyI, which is responsible for the biosynthesis of autoinducer-1 commonly referred to as a quorum sensing signaling molecule. The compound acts as a competitive inhibitor of autoinducer-1 biosynthesis, demonstrating its potential for modulating bacterial communication pathways. This inhibitory activity suggests possible applications in controlling bacterial behaviors such as biofilm formation and virulence factor production.

The significance of long-chain acyl homoserine lactones like this compound extends to their role in bacterial community structure and dynamics. Research on dental plaque communities has shown that acyl homoserine lactone signaling can modulate bacterial population structures, with the addition of exogenous acyl homoserine lactones increasing the abundance of late colonizer bacterial species. This finding highlights the importance of these signaling molecules in shaping microbial community composition and succession patterns.

The compound's role in bacterial communication systems is further emphasized by its detection in complex microbial environments. Studies have identified acyl homoserine lactones, including long-chain variants, in dental plaque grown under specific atmospheric conditions, demonstrating their presence and potential function in natural bacterial communities. The detection of these molecules in biofilm communities underscores their significance in coordinating bacterial behaviors within structured microbial consortia.

Table 1: Structural and Chemical Properties of this compound

Table 2: Biological Activities and Target Systems

Properties

IUPAC Name |

(Z)-N-[(3S)-2-oxooxolan-3-yl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20-18-19-26-22(20)25/h9-10,20H,2-8,11-19H2,1H3,(H,23,24)/b10-9-/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEKBLYUYSJMKS-QJRAZLAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cis-octadec-9-enoyl-L-Homoserine lactone typically involves the coupling of a fatty acid with homoserine lactone. The process begins with the preparation of the fatty acid derivative, followed by its reaction with homoserine lactone under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of N-cis-octadec-9-enoyl-L-Homoserine lactone involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: N-cis-octadec-9-enoyl-L-Homoserine lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its saturated analogs.

Substitution: The lactone ring can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions include oxo derivatives, saturated analogs, and various substituted lactones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-cis-octadec-9-enoyl-L-Homoserine lactone has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study quorum sensing mechanisms and the synthesis of related molecules.

Biology: The compound is crucial in studying bacterial communication and biofilm formation.

Medicine: Research focuses on its potential as an antimicrobial agent by inhibiting quorum sensing in pathogenic bacteria.

Industry: It is used in the development of biosensors and biocontrol agents to manage bacterial infections in agriculture and aquaculture

Mechanism of Action

N-cis-octadec-9-enoyl-L-Homoserine lactone exerts its effects through quorum sensing, a regulatory process where bacteria produce, release, and detect small diffusible signal molecules called autoinducers. The compound binds to transcriptional regulators of the LuxR family, leading to coordinated gene expression. This process influences various bacterial behaviors, including biofilm formation and virulence .

Comparison with Similar Compounds

Comparison with Similar Acyl Homoserine Lactones

Structural and Physicochemical Properties

The table below compares N-cis-octadec-9Z-enoyl-L-Homoserine lactone with structurally related AHLs:

| Compound Name | Acyl Chain Length | Functional Group | Molecular Formula | Molecular Weight | Solubility | Key Structural Features |

|---|---|---|---|---|---|---|

| N-cis-octadec-9Z-enoyl-L-HSL | C18 | None | C22H39NO3 | 365.6 | DMSO, ethanol, PBS | Cis-9 double bond, unsaturated chain |

| N-Octanoyl-L-HSL (C8-HSL) | C8 | None | C12H21NO3 | 227.3 | DMSO, DMF | Short saturated chain |

| N-(3-Oxotetradecanoyl)-L-HSL | C14 | 3-Oxo | C18H31NO4 | 325.4 | Chloroform | Oxo group at C3 position |

| N-Hexanoyl-L-HSL (C6-HSL) | C6 | None | C10H17NO3 | 199.25 | Chloroform, DMSO | Shortest saturated chain |

| N-pentadecanoyl-L-HSL | C15 | None | C19H35NO3 | 325.5 | Not specified | Mid-length saturated chain |

Key Observations :

- Chain Length : Longer chains (e.g., C18) enhance membrane permeability but reduce solubility compared to shorter analogs like C6-HSL .

- Functional Groups: The 3-oxo group in C14-HSL increases receptor binding affinity in Pseudomonas aeruginosa but is absent in the C18 compound .

- Cis-9 Double Bond: Unique to N-cis-octadec-9Z-enoyl-L-HSL, this feature may confer conformational flexibility for binding to AhyI .

N-cis-octadec-9Z-enoyl-L-HSL

- Inhibition of AI-1 : Suppresses AI-1 production in A. hydrophila at 40 μM, disrupting QS-mediated virulence .

- Binding Specificity : Targets 16 residues in AhyI, including hydrophobic (V24, F28) and polar (R27, D45) residues, suggesting a dual mechanism of inhibition .

Shorter-Chain AHLs (C6-HSL, C8-HSL)

- Biofilm Regulation: C6-HSL modulates biofilm formation in Vibrio harveyi at nanomolar concentrations .

- Virulence Activation: C8-HSL induces virulence factors in Pseudomonas aeruginosa but lacks inhibitory effects .

Oxo-Substituted AHLs (3-Oxo-C14-HSL)

- High Potency: Binds LuxR-type receptors in Vibrio fischeri with EC50 values ~10 nM, significantly lower than non-oxo analogs .

Biological Activity

N-cis-octadec-9Z-enoyl-L-homoserine lactone (C18-HSL) is a long-chain N-acyl homoserine lactone (AHL) that plays a significant role in bacterial quorum sensing and has been studied for its biological activities, including antimicrobial properties and potential therapeutic applications. This compound is particularly noted for its inhibitory effects on various bacterial pathogens and its implications in modulating host immune responses.

Quorum Sensing Inhibition

Antimicrobial Properties

The antimicrobial activity of C18-HSL has been documented against various harmful algal bloom (HAB) species, suggesting its potential use in controlling harmful microbial populations in aquatic environments . Additionally, research indicates that C18-HSL can inhibit the growth of specific pathogens, making it a candidate for developing new antimicrobial agents .

Impact on Host Immune Response

C18-HSL has been shown to influence host immune responses. For instance, it may modulate cytokine production and affect cell signaling pathways involved in inflammation. The presence of AHLs like C18-HSL can alter the expression of tight junction proteins in intestinal epithelial cells, potentially compromising the gut barrier function and leading to increased susceptibility to infections .

Case Studies and Experimental Data

- Inhibition of Pathogen Virulence :

- Effects on Immune Cells :

- Gut Microbiota Interaction :

Data Tables

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing N-cis-octadec-9Z-enoyl-L-Homoserine lactone?

- Answer : Synthesis typically involves enzymatic or chemical acylation of L-homoserine lactone with a cis-9-octadecenoyl group. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Enzymatic assays (e.g., acyl-homoserine lactone synthase activity tests) can confirm functional integrity .

Q. How is the inhibitory activity of this compound against AI-1 validated in bacterial models?

- Answer : Activity is tested using Aeromonas hydrophila cultures. After treatment with the compound, AI-1 levels are quantified via bioreporter assays (e.g., Agrobacterium tumefaciens strains with lacZ fusions) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). A concentration-dependent reduction in AI-1 production at 40 μM is indicative of competitive inhibition .

Q. What analytical techniques are used to confirm the purity and structural integrity of this compound?

- Answer : Thin-layer chromatography (TLC) paired with bioreporter strains detects functional AHLs. LC-MS/MS provides high sensitivity for quantifying trace impurities. Circular dichroism (CD) spectroscopy can verify stereochemical purity, particularly for the L-homoserine lactone moiety .

Q. What safety protocols should be followed when handling this compound?

- Answer : Use nitrile gloves and lab coats to avoid skin contact. Store at +4°C in airtight, light-protected containers. In case of accidental ingestion, seek immediate medical attention. Avoid environmental release due to potential aquatic toxicity .

Advanced Research Questions

Q. How can synthesis protocols be optimized to improve yield and scalability for in vivo studies?

- Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) using design-of-experiment (DoE) approaches. Enzyme engineering (e.g., acyltransferase mutants) may enhance catalytic efficiency. Purification via flash chromatography with gradient elution reduces losses .

Q. What structural analysis techniques elucidate the interaction between this compound and AhyI protein?

- Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding residues (e.g., V24, R27, F28). Site-directed mutagenesis of AhyI followed by surface plasmon resonance (SPR) validates binding affinity changes. Cryo-EM or X-ray crystallography provides atomic-resolution insights .

Q. How do researchers determine effective inhibitory concentrations across diverse bacterial models?

- Answer : Perform dose-response curves in target species (e.g., Pseudomonas aeruginosa). Use microdilution assays to measure IC50 values. Cross-validate with transcriptomic analysis (e.g., qPCR of QS-regulated genes like lasI or rhlI) .

Q. How can the specificity of this compound for AI-1 synthase (AhyI) over other AHL synthases be evaluated?

- Answer : Conduct competitive inhibition assays with purified LuxI-family enzymes (e.g., LasI, RhlI). Use fluorescence polarization to measure binding kinetics. Compare inhibition constants (Ki) across homologs .

Q. What strategies resolve discrepancies between in silico binding predictions and experimental inhibition data?

- Answer : Reassess docking parameters (e.g., solvation effects, flexible side chains). Validate with alanine-scanning mutagenesis of predicted binding residues. Molecular dynamics simulations over nanosecond timescales improve accuracy of interaction models .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Answer : Perform accelerated stability studies using LC-MS to monitor degradation products. At pH <5, lactone ring hydrolysis occurs rapidly. Storage at -20°C in anhydrous DMSO preserves integrity for >2 years .

Q. What methods assess cross-reactivity with non-target bacterial signaling pathways (e.g., AI-2)?

- Answer : Co-culture experiments with AI-2 reporters (e.g., Vibrio harveyi BB170). Metabolomic profiling via GC-MS identifies off-target effects. Use CRISPR-interference to silence AI-2 pathways and isolate compound-specific activity .

Data Contradiction Analysis

- Discrepancy in Effective Concentration : reports 40 μM as the optimal inhibitory concentration, while cites 40 mM. This may arise from typographical errors or differences in bacterial strains/species. Resolution requires cross-referencing original literature (Ali et al., 2022) and replicating experiments under standardized conditions .

Key Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.